1-(Chloromethyl)-3-ethylbenzene

Catalog No.
S12923880
CAS No.
55190-53-9
M.F
C9H11Cl
M. Wt
154.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-3-ethylbenzene

CAS Number

55190-53-9

Product Name

1-(Chloromethyl)-3-ethylbenzene

IUPAC Name

1-(chloromethyl)-3-ethylbenzene

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

InChI

InChI=1S/C9H11Cl/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2,7H2,1H3

InChI Key

ONGBRSYRDRQMBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CCl

1-(Chloromethyl)-3-ethylbenzene, also known as m-Chlorobenzyl chloride or 3-Chlorobenzyl chloride, is an aromatic compound characterized by the presence of a chloromethyl group attached to a benzene ring that also bears an ethyl substituent. Its molecular formula is C9H11ClC_9H_{11}Cl, with a molecular weight of approximately 158.64 g/mol . The compound's structure features a benzene ring with two substituents: a chloromethyl group at the first position and an ethyl group at the third position, resulting in its unique reactivity and properties.

Typical of aromatic compounds, particularly electrophilic aromatic substitution reactions. The chloromethyl group can be replaced by other nucleophiles, leading to the formation of new compounds. For example, it can react with nucleophiles such as amines or alcohols to form corresponding derivatives:

  • Nucleophilic substitution:
    C9H11Cl+NuC9H11Nu+HClC_9H_{11}Cl+Nu^-\rightarrow C_9H_{11}Nu+HCl
    where NuNu^- represents a nucleophile.

Additionally, under certain conditions, it can undergo halogenation or further chloromethylation reactions, expanding its reactivity profile .

Synthesis of 1-(Chloromethyl)-3-ethylbenzene typically involves chloromethylation of 3-ethylbenzene using formaldehyde and hydrochloric acid or through the reaction of 3-ethylbenzyl alcohol with thionyl chloride or phosphorus trichloride:

  • Chloromethylation:
    • Reacting 3-ethylbenzene with formaldehyde and hydrogen chloride in the presence of a catalyst.
    • This method allows for selective introduction of the chloromethyl group at the desired position on the aromatic ring .
  • Conversion from Alcohol:
    • Treating 3-ethylbenzyl alcohol with thionyl chloride:
    C9H12O+SOCl2C9H11Cl+SO2+HClC_9H_{12}O+SOCl_2\rightarrow C_9H_{11}Cl+SO_2+HCl
    where C9H12OC_9H_{12}O is 3-ethylbenzyl alcohol.

1-(Chloromethyl)-3-ethylbenzene serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of pharmaceuticals: It can be transformed into various bioactive compounds.
  • Chemical intermediates: Used in the production of agrochemicals and specialty chemicals.
  • Polymer chemistry: Acts as a monomer in polymerization reactions to create functionalized polymers .

Interaction studies involving 1-(Chloromethyl)-3-ethylbenzene focus on its reactivity profile with various nucleophiles and electrophiles. These studies are crucial for understanding its potential applications in drug design and materials science. The compound's ability to undergo nucleophilic substitution makes it a valuable building block for synthesizing more complex molecules.

Several compounds share structural similarities with 1-(Chloromethyl)-3-ethylbenzene, including:

Compound NameMolecular FormulaKey Features
1-Chloro-3-methylbenzeneC8H9ClC_8H_9ClContains a methyl group instead of an ethyl group.
1-Chloro-4-ethylbenzeneC9H11ClC_9H_{11}ClChlorine at para position relative to ethyl group.
Benzyl chlorideC7H7ClC_7H_7ClSimplest chlorobenzyl compound without ethyl group.
1-(Chloromethyl)-2-methylbenzeneC9H11ClC_9H_{11}ClChloromethyl at ortho position relative to methyl.

The uniqueness of 1-(Chloromethyl)-3-ethylbenzene lies in its specific arrangement of substituents that influence its chemical reactivity and potential applications compared to these similar compounds. The presence of both ethyl and chloromethyl groups allows for diverse chemical transformations not available in simpler derivatives like benzyl chloride.

XLogP3

3.1

Exact Mass

154.0549280 g/mol

Monoisotopic Mass

154.0549280 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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